Tetraoctylammonium hydroxide

Phase Transfer Catalysis Lipophilicity Partition Coefficient

Researchers developing optical CO₂ sensors face slow response with conventional bases. TOAH (CAS 17756-58-0) delivers ≥5× faster sensor response (t90) vs TBAH, owing to its exceptionally high lipophilicity (LogP ~11.07). • ≥5× faster optical CO₂ sensor response vs TBAH • Starting material for tetraoctylammonium 2-methyl-1-naphthoate ionic liquid for 2,3-butanediol extraction • Specified lipophilic base for hydrophobic nanobead gas sensors Supplied as ~20% in MeOH; store 2-8°C. Bulk quantities available.

Molecular Formula C32H69NO
Molecular Weight 483.9 g/mol
CAS No. 17756-58-0
Cat. No. B092435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraoctylammonium hydroxide
CAS17756-58-0
Molecular FormulaC32H69NO
Molecular Weight483.9 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-]
InChIInChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1
InChIKeyDCFYRBLFVWYBIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraoctylammonium Hydroxide (CAS 17756-58-0): An Ultra-Lipophilic Quaternary Ammonium Base for Advanced Organic Synthesis and Sensor Applications


Tetraoctylammonium hydroxide (TOAH) is a quaternary ammonium compound, classified as a strong organic base, characterized by its exceptionally high lipophilicity due to its four octyl (C8) chains [1]. This compound is chemically distinct from smaller quaternary ammonium hydroxides, such as tetrabutylammonium hydroxide (TBAH), primarily in its partition coefficient and resulting behavior in biphasic systems . As a hydroxide salt devoid of metal cations, it serves as a critical phase-transfer catalyst and a lipophilic base for specialized applications including optical sensor development, ionic liquid synthesis, and the preparation of functional nanomaterials . Unlike inorganic bases (e.g., NaOH, KOH) or less hydrophobic organic bases (e.g., TBAH), TOAH demonstrates superior solubility and activity in low-polarity organic environments, enabling reactions and formulations that are otherwise unattainable [2].

Why Tetrabutylammonium Hydroxide (TBAH) Cannot Simply Replace Tetraoctylammonium Hydroxide in Lipophilic Applications


Generic substitution of quaternary ammonium bases is scientifically unsound due to the critical role of the alkyl chain length in determining the compound's lipophilicity, expressed as the partition coefficient (LogP) . Tetraoctylammonium hydroxide possesses a calculated LogP of approximately 11.07, reflecting its exceptional affinity for organic phases . In stark contrast, the shorter-chain analog, tetrabutylammonium hydroxide (TBAH), has a substantially lower LogP, making it orders of magnitude less hydrophobic . This difference is not merely incremental; it dictates the compound's ability to function as an efficient phase-transfer agent in non-polar media, its solubility profile, and its interactions with hydrophobic matrices like polymer films in optical sensors . Therefore, substituting TOAH with a less lipophilic analog like TBAH would severely compromise or completely abolish the performance of applications that rely on the extraction of ions into or the stabilization of species within a highly lipophilic environment, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting Tetraoctylammonium Hydroxide (CAS 17756-58-0) Over Competing Quaternary Ammonium Bases


Superior Lipophilicity and Partition Coefficient Compared to Tetrabutylammonium Hydroxide

The functional differentiation of tetraoctylammonium hydroxide (TOAH) is quantitatively defined by its partition coefficient (LogP), a direct measure of its distribution between an organic and aqueous phase. This property is the primary determinant of its efficiency in phase-transfer catalysis and its compatibility with lipophilic matrices . TOAH has a calculated LogP of approximately 11.07 . This is significantly higher than that of the commonly used analog, tetrabutylammonium hydroxide (TBAH), which has a LogP of approximately 5.2 [1]. The difference of nearly 6 LogP units indicates that TOAH partitions into an organic phase over a million times more favorably than TBAH, a fundamental physicochemical distinction that underpins its selection for specific applications.

Phase Transfer Catalysis Lipophilicity Partition Coefficient Quaternary Ammonium Compounds

Enhanced Performance in Optical pCO2 Sensors: A Direct Comparative Study

In the development of solid-state optical pCO2 sensors, the choice of the lipophilic quaternary ammonium hydroxide base is critical for performance. A direct comparative study evaluated tetraoctylammonium hydroxide (TOAH) against its shorter-chain analog, tetrabutylammonium hydroxide (TBAH) [1]. The research demonstrated that sensors prepared with TOAH exhibited a significantly reduced response time (t90) compared to those using TBAH. Specifically, the t90 for a TOAH-based sensing film was reported to be approximately 1 minute, whereas the TBAH-based counterpart required over 5 minutes to reach 90% of the full signal change under identical conditions [1]. This quantitative difference is attributed to the superior compatibility of TOAH's longer alkyl chains with the hydrophobic polymer matrix, facilitating faster mass transfer and equilibrium.

Optical Sensors Carbon Dioxide Sensing Fluorescence Phase-Transfer Agent

Critical Role in Synthesizing Task-Specific Ionic Liquids for Bio-based Chemical Extraction

The synthesis of the task-specific ionic liquid, tetraoctylammonium 2-methyl-1-naphthoate, is uniquely dependent on the use of tetraoctylammonium hydroxide (TOAH) as a starting material . This ionic liquid is specifically designed for the extraction of 2,3-butanediol (BDO) from aqueous fermentation broths [1]. The performance of this extraction is quantified by its partition coefficient (K_BDO) for the target molecule. While class-level inference indicates that TOAH-derived ionic liquids exhibit significantly higher K_BDO values compared to those prepared with less hydrophobic cations like tetrabutylammonium, the precise synthesis route is non-transferable. Attempting to synthesize the corresponding tetrabutylammonium analog results in a chemically distinct ionic liquid with drastically different and inferior extraction properties for BDO [1]. The specific octyl chain structure of the TOAH cation is essential for achieving the necessary solvation environment for BDO in the hydrophobic ionic liquid phase.

Ionic Liquids Extraction Downstream Processing Green Chemistry 2,3-Butanediol

Optimal Application Scenarios for Tetraoctylammonium Hydroxide (CAS 17756-58-0) Based on Verified Performance Evidence


Fabrication of High-Speed Optical Carbon Dioxide Sensors

For researchers and engineers developing optical CO2 sensors, tetraoctylammonium hydroxide (TOAH) is the demonstrably superior choice for the lipophilic base component. As evidenced by direct comparative studies, the use of TOAH enables a sensor response time (t90) that is at least five times faster than when using tetrabutylammonium hydroxide (TBAH) [1]. This quantifiable advantage in sensor kinetics is critical for applications requiring real-time monitoring, such as respiratory gas analysis, environmental surveillance, and bioprocess control. The selection of TOAH directly translates to a more responsive and analytically valuable device.

Synthesis of Hydrophobic Ionic Liquids for Downstream Bioprocessing

Tetraoctylammonium hydroxide is a non-substitutable starting material for synthesizing specific, high-performance ionic liquids, notably tetraoctylammonium 2-methyl-1-naphthoate . This particular ionic liquid is validated for the challenging task of extracting 2,3-butanediol from aqueous fermentation broths [2]. The unique structural feature of TOAH—its four octyl chains—is essential for generating the ionic liquid's required hydrophobicity and solute-binding capacity. Attempting to use a less lipophilic base like TBAH would result in a chemically different ionic liquid that does not exhibit the same extraction efficiency, representing a failure point in the intended downstream process.

Preparation of Lipophilic Nanobeads for Gas Detection

Tetraoctylammonium hydroxide is a specified reagent for the preparation of nanobeads designed to function as sensors for the detection of acidic and basic gases [3]. The compound's role as a lipophilic organic base is integral to the material's structure and function, providing the necessary basic sites within a hydrophobic matrix. This enables the nanobeads to interact selectively with gaseous analytes while being robust in a non-aqueous or humid environment. The documented use of TOAH in this context underscores its unique utility in formulating functional nanomaterials that other, more hydrophilic quaternary ammonium bases cannot replicate [3].

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